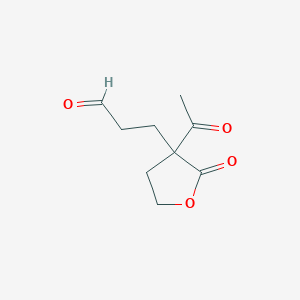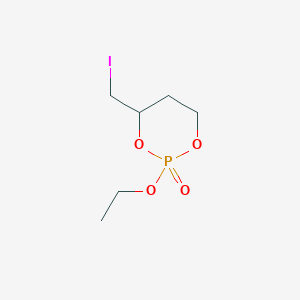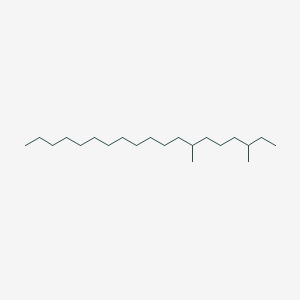
3-(3-Acetyl-2-oxooxolan-3-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetyl-2-oxooxolan-3-yl)propanal is a chemical compound with the molecular formula C9H12O4 It is characterized by the presence of an oxolan ring, an acetyl group, and a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal typically involves the reaction of a suitable precursor with an acetylating agent under controlled conditions. One common method involves the use of oxolan-3-one as a starting material, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Acetyl-2-oxooxolan-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Acetyl-2-oxooxolan-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Acetyl-2-oxooxolan-3-yl)butanal
- 3-(3-Acetyl-2-oxooxolan-3-yl)pentanal
- 3-(3-Acetyl-2-oxooxolan-3-yl)hexanal
Uniqueness
3-(3-Acetyl-2-oxooxolan-3-yl)propanal is unique due to its specific combination of functional groups and the presence of the oxolan ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
114351-84-7 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3-(3-acetyl-2-oxooxolan-3-yl)propanal |
InChI |
InChI=1S/C9H12O4/c1-7(11)9(3-2-5-10)4-6-13-8(9)12/h5H,2-4,6H2,1H3 |
Clave InChI |
PTHHGJNTIDYWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCOC1=O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)


![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
